molecular formula C11H16N2O2 B13072980 N-(Butan-2-yl)-5-methyl-2-nitroaniline

N-(Butan-2-yl)-5-methyl-2-nitroaniline

Katalognummer: B13072980
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: WAXHVPFXOANAOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Butan-2-yl)-5-methyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, with additional substituents including a butan-2-yl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-5-methyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 5-methyl-2-nitroaniline, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then subjected to alkylation using butan-2-yl halides under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Butan-2-yl)-5-methyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.

    Oxidation: The compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: N-(Butan-2-yl)-5-methyl-2-aminoaniline.

    Substitution: Halogenated derivatives, sulfonated derivatives.

    Oxidation: Carboxylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(Butan-2-yl)-5-methyl-2-nitroaniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(Butan-2-yl)-5-methyl-2-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, and induction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

N-(Butan-2-yl)-5-methyl-2-nitroaniline can be compared with other nitroaniline derivatives, such as:

    N-(Butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide: Similar in structure but contains an oxazole ring and a sulfonamide group.

    N-(Butan-2-yl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a nitro group.

    N-(Butan-2-yl)-4-nitrophenylthiocarbamate: Contains a thiocarbamate group instead of an aniline group

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to its specific combination of substituents, which confer distinct properties and applications.

Eigenschaften

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

N-butan-2-yl-5-methyl-2-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-4-9(3)12-10-7-8(2)5-6-11(10)13(14)15/h5-7,9,12H,4H2,1-3H3

InChI-Schlüssel

WAXHVPFXOANAOC-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC1=C(C=CC(=C1)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.